Product packaging for 2-Methylindolizine-6-carboxylic acid(Cat. No.:CAS No. 256935-78-1)

2-Methylindolizine-6-carboxylic acid

Cat. No.: B1322056
CAS No.: 256935-78-1
M. Wt: 175.18 g/mol
InChI Key: XOOAKEGVFPDCFD-UHFFFAOYSA-N
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Description

2-Methylindolizine-6-carboxylic acid is a versatile chemical intermediate designed for advanced drug discovery and medicinal chemistry applications. While specific literature on this exact compound is limited, its core structure is closely related to the well-documented indole and indoline-6-carboxylate classes of compounds, which are established as critical building blocks in modern pharmacology . Compounds based on the indole scaffold, such as indole-2-carboxylic acid, have demonstrated significant value as inhibitors for targets like HIV-1 integrase, showcasing their ability to chelate metal ions within enzyme active sites . Furthermore, indoline-based structures have been successfully optimized into potent dual-inhibitors of pro-inflammatory enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a promising polypharmacological approach to treating inflammation with remarkable efficacy in vivo . The carboxylic acid functional group provides a key handle for further synthetic modification, allowing researchers to develop amides, esters, and other derivatives to explore structure-activity relationships and optimize drug-like properties. This reagent is presented as a high-purity material to ensure the reproducibility and reliability of your experimental results, supporting innovation in the development of new therapeutic agents . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1322056 2-Methylindolizine-6-carboxylic acid CAS No. 256935-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindolizine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOAKEGVFPDCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621359
Record name 2-Methylindolizine-6-carboxylic acid
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-78-1
Record name 2-Methyl-6-indolizinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256935-78-1
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Record name 2-Methylindolizine-6-carboxylic acid
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Record name 2-methylindolizine-6-carboxylic acid
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Advanced Spectroscopic and Crystallographic Characterization of 2 Methylindolizine 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise connectivity and chemical environment of each atom in 2-Methylindolizine-6-carboxylic acid can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indolizine (B1195054) core, the methyl group, and the carboxylic acid. The aromatic protons on the indolizine ring typically appear in the downfield region, influenced by the ring's electron density and the anisotropic effects of the bicyclic system. The methyl protons are expected to present as a singlet in the upfield region. The carboxylic acid proton is characteristically found at a very downfield chemical shift, often as a broad singlet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The sp²-hybridized carbons of the indolizine ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atom and the substituents. The methyl carbon will appear as an upfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.4~15
H-1~7.5~120
H-3~6.8~110
H-5~8.0~125
H-7~7.3~118
H-8~7.6~122
COOH~12.5 (broad s)~170
C-2-~140
C-6-~130
C-8a-~135

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on the indolizine ring, helping to establish their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon of the indolizine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity between the methyl group and the indolizine ring (correlation from the methyl protons to C-2), and the position of the carboxylic acid group (correlations from aromatic protons to the carbonyl carbon).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for analyzing relatively non-polar compounds. In the positive ion mode APCI mass spectrum of this compound, the protonated molecule [M+H]⁺ would be expected as the base peak or a prominent ion, confirming the molecular weight of 175.18 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of this compound and for obtaining its mass spectrum from a complex mixture.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₀H₉NO₂), the expected exact mass would be used to confirm its molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound Note: These are predicted values.

Ion Predicted m/z
[M]⁺175.06
[M+H]⁺176.07
[M-COOH]⁺130.07

Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (a loss of 45 Da) and decarboxylation (a loss of 44 Da). The indolizine ring itself is relatively stable, but fragmentation may occur at the methyl substituent.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The presence of the aromatic indolizine ring would give rise to C=C and C-H stretching and bending vibrations in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Indolizine and its derivatives are known to be chromophoric and often fluorescent. The UV-Vis spectrum of this compound is expected to show multiple absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* transitions within the conjugated indolizine system. The exact position and intensity of these bands are influenced by the methyl and carboxylic acid substituents.

Table 3: Expected IR and UV-Vis Absorption Data for this compound Note: These are typical ranges and may vary based on experimental conditions.

Spectroscopic Technique Functional Group/Transition Expected Absorption Range
IRO-H stretch (carboxylic acid)2500-3300 cm⁻¹ (broad)
IRC=O stretch (carboxylic acid)1700-1725 cm⁻¹
IRC=C stretch (aromatic)1450-1600 cm⁻¹
UV-Visπ-π* transitions250-400 nm

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com This powerful technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure and properties of novel compounds like this compound. For indolizine derivatives, SCXRD confirms the planar nature of the fused heterocyclic ring system and reveals the spatial orientation of its substituents. nih.gov

The indolizine core, being an aromatic 10-π electron system, is expected to be largely planar. X-ray diffraction studies on related indolizine structures confirm that the fused pyridine (B92270) and pyrrole (B145914) rings typically exhibit a high degree of planarity. For this compound, the key conformational features determined by SCXRD would be the orientation of the methyl and carboxylic acid groups relative to this planar ring system.

Analysis of torsion angles would precisely define these orientations. The critical torsion angles to consider would be:

The angle defining the rotation of the carboxylic acid group relative to the indolizine ring. This is influenced by steric hindrance and, more importantly, by the formation of intermolecular hydrogen bonds in the crystal lattice.

The orientation of the methyl group at the 2-position.

Table 1: Expected Torsion Angles for this compound

Atoms Defining Torsion AngleDescriptionExpected Angle (°)
C5-C6-C(O)OHRotation of carboxylic acid group relative to the ringNear 0° or 180° (to maintain planarity)
C1-C2-CH3Orientation of the methyl groupVariable, influenced by packing forces

The crystal system and space group describe the symmetry of the crystal lattice. This information is fundamental to crystallography and is determined from the diffraction pattern. For organic molecules like indolizine derivatives, common crystal systems include monoclinic and orthorhombic.

For instance, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a structurally related compound, revealed that it crystallizes in the monoclinic system with the space group P21/c. mdpi.com Another related structure, an indole-2-carboxylic acid complex, was also found to crystallize in the monoclinic system (P21/c). researchgate.net Given these precedents, it is plausible that this compound would crystallize in a common centrosymmetric space group such as P21/c or P-1 (triclinic), which are frequently observed for organic molecules that form hydrogen-bonded dimers.

Table 2: Plausible Crystallographic Parameters for this compound (Hypothetical)

ParameterPlausible ValueReference System
Crystal SystemMonoclinicMonoclinic mdpi.com
Space GroupP21/cP21/c mdpi.com
Molecules per unit cell (Z)44 mdpi.com

Chromatographic Purification and Analysis Techniques

Chromatography is indispensable for the isolation and purity assessment of synthesized organic compounds. For a polar, functionalized molecule like this compound, a combination of column chromatography for bulk purification and high-performance liquid chromatography for final purity analysis is standard.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of pharmaceutical compounds and related organic molecules. UPLC, which uses columns with smaller particle sizes (<2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com

For carboxylic acids, reversed-phase (RP) chromatography is the most common approach. nih.gov A C18 (octadecylsilyl) stationary phase is typically used, which separates compounds based on their hydrophobicity. To ensure good peak shape for acidic compounds like this compound, the mobile phase is usually acidified. nih.govteledyneisco.com The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving retention. teledyneisco.com

A typical method for analyzing this compound would involve a gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with 0.1% formic acid in both phases for MS-compatibility. sielc.commedicaljournalssweden.se

Table 3: Typical HPLC/UPLC Conditions for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18, <2.5 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
ElutionGradient (e.g., 5% to 95% B over 10 minutes)
DetectionUV (e.g., at 254 nm) or Mass Spectrometry (MS)

Flash column chromatography is the standard technique for purifying gram-scale quantities of organic compounds in a synthesis laboratory. orgsyn.org The choice of stationary and mobile phases is critical for successful separation. Due to the presence of both a basic nitrogen atom (in the indolizine ring) and an acidic carboxylic acid group, this compound can exhibit zwitterionic character, which can lead to strong interactions with the standard silica (B1680970) gel stationary phase and cause poor separation. chemicalforums.com

To mitigate this, several strategies can be employed. One common approach is to add a small amount of acid (e.g., acetic acid) to the eluent. This keeps the carboxylic acid group protonated, reducing its polarity and interaction with the silica surface. researchgate.net Alternatively, for a compound with both acidic and basic groups, reversed-phase flash chromatography using a C18 stationary phase can be highly effective, mirroring the conditions used in HPLC. teledyneisco.com

Table 4: Column Chromatography Purification Strategies

StrategyStationary PhaseTypical Eluent SystemRationale
Normal Phase (Acidified)Silica GelHexane/Ethyl Acetate + 1% Acetic AcidSuppresses ionization of the carboxylic acid to reduce streaking. researchgate.net
Reversed PhaseC18-functionalized SilicaWater/Acetonitrile + 0.1% TFASeparates based on hydrophobicity, often providing better results for polar compounds. teledyneisco.com

Computational and Theoretical Investigations of 2 Methylindolizine 6 Carboxylic Acid

Electronic Structure Calculations of the Indolizine (B1195054) Scaffold

The indolizine core, a nitrogen-containing heterocyclic system with a delocalized 10π-electron system, exhibits distinct electronic characteristics that are tunable through substitution. irjweb.com Theoretical calculations are instrumental in elucidating these properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting character. The energy gap between the HOMO and LUMO (Egap) is a key parameter that influences the chemical reactivity and the wavelength of light absorbed by the molecule. irjweb.com

Below is a representative table of HOMO-LUMO energies for a substituted indolizine derivative, illustrating the typical energy ranges observed in such systems.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Indolizine Derivative

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -2.2
Egap (HOMO-LUMO) 3.6

Note: This data is illustrative and based on computational studies of analogous indolizine systems. The actual values for 2-methylindolizine-6-carboxylic acid may vary.

Charge Distribution and Reactivity Descriptors

The distribution of electron density within the indolizine scaffold dictates its reactivity towards electrophilic and nucleophilic reagents. Theoretical calculations, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can map the partial atomic charges and identify the most reactive sites. researchgate.net

Generally, in the indolizine ring, the five-membered ring is more electron-rich than the six-membered ring, making it more susceptible to electrophilic attack. Experimental evidence and computational studies on various indolizine derivatives consistently show that electrophilic substitution preferentially occurs at the C1 and C3 positions of the five-membered ring. chim.it The presence of the electron-donating methyl group at the C2 position in this compound would further enhance the electron density in the pyrrole (B145914) ring, reinforcing this reactivity pattern. Conversely, the carboxylic acid group at the C6 position, being an electron-withdrawing group, would decrease the electron density in the pyridine (B92270) ring.

Reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can provide a quantitative measure of the reactivity of this compound. irjweb.com

Conformational Analysis of Indolizine-6-carboxylic Acid Derivatives

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to determine the potential energy surface of the molecule and identify the most stable conformers. nih.gov For carboxylic acids, there is typically a rotational barrier around the C-C bond connecting the carboxylic group to the aromatic ring. nih.gov In the case of this compound, the planarity of the indolizine ring is a dominant structural feature. The primary conformational flexibility would arise from the rotation of the C6-COOH bond. The presence of adjacent atoms may lead to steric hindrance, influencing the preferred dihedral angle. Studies on related heterocyclic carboxylic acids, such as (S)‐indoline‐2‐carboxylic acid, have shown that the conformational equilibrium can be influenced by the solvent environment and intramolecular hydrogen bonding. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. rsc.org This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

Indolizine derivatives have been investigated as inhibitors for various biological targets. For instance, molecular docking studies have been performed on indolizine derivatives to explore their potential as COX-2 inhibitors and EGFR kinase inhibitors. rsc.orgnih.gov In these studies, the indolizine scaffold is typically positioned within the active site of the enzyme, and the binding affinity is estimated based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the indolizine ring can participate in π-π stacking and hydrophobic interactions. Molecular docking simulations could be used to predict its binding mode with various target proteins, providing insights into its potential biological activity in an in vitro context.

Quantum Chemical Methods (e.g., DFT) for Reaction Pathway Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. rsc.org These methods can be used to calculate the energies of reactants, products, transition states, and intermediates along a reaction pathway. rsc.org

The synthesis of the indolizine scaffold can be achieved through various routes, and DFT calculations have been employed to understand the mechanisms of these reactions. rsc.org For example, computational studies have been used to investigate the mechanism of the pyridine-boryl radical mediated cascade synthesis of indolizines, revealing the feasibility of a radical-radical cross-coupling pathway. rsc.org By mapping the potential energy surface, researchers can identify the rate-determining step and understand the factors that control the regioselectivity and stereoselectivity of the reaction. These insights are crucial for optimizing existing synthetic methods and for the rational design of new synthetic strategies.

Structure-Photophysical Property Relationship Prediction and Tuning

Many indolizine derivatives exhibit interesting photophysical properties, including fluorescence, making them promising candidates for applications in materials science and bioimaging. mdpi.comnih.gov The relationship between the molecular structure and the photophysical properties of indolizines can be investigated using computational methods.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as absorption and emission wavelengths. researchgate.net These calculations can help to understand the nature of the electronic transitions and how they are affected by the presence of different substituents on the indolizine ring. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap, leading to a shift in the absorption and emission spectra. mdpi.com

In the case of this compound, the methyl group (electron-donating) and the carboxylic acid group (electron-withdrawing) are expected to influence its photophysical properties. Computational studies can predict how these substituents affect the intramolecular charge transfer (ICT) character of the excited states, which is often responsible for the fluorescence properties of indolizine-based fluorophores. mdpi.com This predictive capability allows for the rational design of new indolizine derivatives with tailored photophysical properties.

Reactivity and Functionalization Strategies of 2 Methylindolizine 6 Carboxylic Acid

Regioselective Functionalization of the Indolizine (B1195054) Core

The indolizine nucleus is a π-excessive heteroaromatic system, making it susceptible to electrophilic attack. The electron density is highest in the five-membered pyrrole-like ring, particularly at the C1 and C3 positions. However, the presence of substituents on both the five- and six-membered rings of 2-methylindolizine-6-carboxylic acid introduces competing electronic effects that direct the regioselectivity of further functionalization.

The C2-methyl group is an electron-donating group, which further activates the five-membered ring towards electrophilic substitution. Conversely, the C6-carboxylic acid group is an electron-withdrawing group that deactivates the six-membered pyridine-like ring to electrophilic attack. In electrophilic aromatic substitution reactions on aromatic carboxylic acids, the carboxyl group typically acts as a meta-directing group. britannica.com

Common electrophilic substitution reactions on the indolizine core include:

Halogenation: Bromination of indolizines can be controlled to achieve substitution at various positions. For instance, while many indolizines are brominated at the C1 or C3 position, specific conditions can direct bromination to the pyridine (B92270) ring. researchgate.netnih.gov For this compound, electrophilic attack on the six-membered ring would be directed by the deactivating carboxyl group, potentially to the C7 or C5 positions (meta to the C6-carboxyl group).

Nitration: Nitration is a classic electrophilic aromatic substitution. The conditions for nitrating the deactivated pyridine ring of the target molecule would likely require strong reagents, such as a mixture of nitric acid and sulfuric acid. libretexts.org The directing effects of the existing substituents would be crucial in determining the position of the incoming nitro group.

The interplay between the activating C2-methyl group and the deactivating C6-carboxylic acid group makes predicting the precise outcome of electrophilic substitutions complex, often resulting in a mixture of products or requiring specific reaction conditions to achieve high regioselectivity.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid functional group at the C6 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the properties of the parent molecule, such as solubility, and for creating new bioactive compounds.

Esterification: Esters of this compound can be prepared through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. youtube.comyoutube.com Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester. youtube.com Reagents like phosphorus oxychloride (POCl3) have also been shown to be effective for the esterification of various aromatic carboxylic acids.

Amidation: The formation of amides from carboxylic acids typically requires an activating agent to facilitate the reaction with an amine, as the direct reaction is often slow. libretexts.org Propylphosphonic acid anhydride (B1165640) (T3P) is a highly effective coupling agent for the synthesis of indolizine-2-carboxamides from the corresponding carboxylic acids. researchgate.netresearchgate.net This methodology is applicable to the 6-carboxylic acid isomer, allowing for the synthesis of a wide range of amides by reacting this compound with various primary or secondary amines in the presence of T3P.

Reaction TypeReagents & ConditionsProduct TypeReference
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 2-methylindolizine-6-carboxylate youtube.comyoutube.com
AmidationAmine (R-NH₂), Propylphosphonic acid anhydride (T3P), Base (e.g., DIPEA)N-substituted 2-methylindolizine-6-carboxamide researchgate.netresearchgate.net

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful synthetic step. For heterocyclic carboxylic acids, this reaction can often be achieved by heating the compound in a high-boiling point solvent, sometimes with a catalyst. A patented method describes the decarboxylation of various heterocyclic carboxylic acids by heating them in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures between 85-150 °C. google.com This approach avoids the need for expensive metal catalysts and proceeds in high yield. google.com Another strategy involves copper-catalyzed decarboxylative cycloaddition, though this is part of a multi-step synthesis of the indolizine ring itself rather than a modification of a pre-existing one. organic-chemistry.org

The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride (carbonyl chloride), which serves as a versatile intermediate for further functionalization. This transformation is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. arkat-usa.org

The resulting 2-methylindolizine-6-carbonyl chloride would be a highly reactive electrophile. It can readily undergo nucleophilic acyl substitution with a variety of nucleophiles to produce a range of derivatives, as shown in the table below.

NucleophileProduct
Water (H₂O)This compound
Alcohols (R-OH)Alkyl 2-methylindolizine-6-carboxylates (Esters)
Amines (R-NH₂)N-substituted 2-methylindolizine-6-carboxamides (Amides)
Carboxylates (R'-COO⁻)Acid Anhydrides

Cycloaddition Reactions Involving Indolizine-6-carboxylic Acid Derivatives

The indolizine ring system is known to participate as an 8π component in [8+2] cycloaddition reactions with electron-deficient alkynes (dienophiles), leading to the formation of cycl[3.2.2]azine derivatives. mdpi.comnih.gov This reaction is a powerful tool for constructing complex, polycyclic aromatic systems.

The reactivity of the indolizine in these cycloadditions is sensitive to the electronic nature of its substituents. An electron-withdrawing group like a carboxylic acid or ester at the C6 position would decrease the electron density of the indolizine ring system. This deactivation would likely make the cycloaddition reaction more challenging, potentially requiring higher temperatures or the use of a catalyst compared to electron-rich indolizines. mdpi.com The reaction typically proceeds by heating the indolizine derivative with a dienophile such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a catalyst like palladium on carbon (Pd-C). mdpi.comnih.gov

Photooxidation and Uncaging Reactions of Indolizine-Carboxylic Acids

Indolizine derivatives have been developed as photolabile protecting groups, or "photocages," for carboxylic acids. This strategy allows for the controlled release of a carboxylic acid upon exposure to light, a technique known as "uncaging". acs.orgnih.gov

The process involves irradiating an indolizine conjugate, where a carboxylic acid is attached (often as an ester at the 3-acyl position), with light of a specific wavelength (e.g., red light at 660 nm). acs.orgnih.gov In the presence of a photosensitizer, such as methylene (B1212753) blue, and molecular oxygen, the indolizine ring undergoes photooxidation. acs.orgresearchgate.net This oxidation leads to the cleavage of the bond connecting the indolizine moiety to the carboxylic acid, resulting in the rapid and near-quantitative release of the free acid. acs.orgnih.gov This method is particularly valuable in chemical biology for releasing bioactive molecules like anticancer drugs at a specific time and location. acs.orgresearchgate.net While much of the research has focused on 3-acyl-2-methoxyindolizines, the principle of photooxidative cleavage is a general reactivity pattern for the indolizine core. acs.orgnih.gov

Introduction of Diverse Functional Groups for Scaffold Versatility

The strategic introduction of a wide array of functional groups onto the this compound scaffold is crucial for expanding its chemical space and modulating its physicochemical and biological properties. The inherent reactivity of both the indolizine core and its substituents—the carboxylic acid and the methyl group—provides multiple avenues for derivatization. These modifications are essential for developing a library of analogues for various applications, allowing for the fine-tuning of the molecule's characteristics. Key strategies involve leveraging the carboxylic acid moiety for amide and ester formation, exploiting the electron-rich nature of the indolizine ring for electrophilic substitutions, and utilizing modern cross-coupling techniques for carbon-carbon and carbon-heteroatom bond formation.

Modification of the Carboxylic Acid Group

The carboxylic acid at the C-6 position is a prime handle for functionalization, most commonly through its conversion to amides and esters. This transformation is a well-established method for introducing significant structural diversity.

Amide Bond Formation: The synthesis of amide derivatives from the parent carboxylic acid is a fundamental strategy to introduce a vast range of chemical motifs. This is typically achieved by activating the carboxylic acid followed by coupling with a primary or secondary amine. Common coupling agents like propylphosphonic acid anhydride (T3P) have been effectively used for the amidation of indolizine-2-carboxylic acids, a reaction pathway directly applicable to the 6-carboxylic acid derivative. researchgate.net This method allows for the introduction of various substituents, from simple alkyl chains to complex cyclic or aromatic systems, thereby modifying the scaffold's polarity, hydrogen-bonding capability, and steric profile.

Table 1: Representative Amidation Reactions on the Indolizine-6-carboxylic Acid Scaffold

Amine ReactantCoupling ReagentProduct Functional GroupPotential Application
AlkylamineT3P, HATU, or EDCN-Alkyl-2-methylindolizine-6-carboxamideModulating lipophilicity
AnilineT3P, HATU, or EDCN-Aryl-2-methylindolizine-6-carboxamideIntroducing aromatic interactions
PiperazineT3P, HATU, or EDC2-Methyl-6-(piperazin-1-ylcarbonyl)indolizineLinker for further functionalization
AdamantylamineT3P, HATU, or EDCN-(1-Adamantyl)-2-methylindolizine-6-carboxamideIntroducing bulky, rigid groups

Esterification: Similarly, esterification of the carboxylic acid can be accomplished under standard conditions, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid. This reaction introduces ester functionalities that can serve as isosteres for amides or as prodrug moieties, which can be hydrolyzed in vivo.

Functionalization of the Indolizine Core via Electrophilic Substitution

The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The pyridine ring acts as an electron-withdrawing group, while the pyrrole (B145914) ring is electron-donating. Consequently, electrophilic attack preferentially occurs on the five-membered pyrrole ring at the C-1 and C-3 positions. rsc.org Given that the C-2 position is already substituted with a methyl group, the C-1 and C-3 positions are the most probable sites for substitution. The benzene-like pyridine ring is less reactive but can be functionalized under more forcing conditions.

Halogenation: Direct halogenation of the indolizine core using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine atoms, typically at the C-1 or C-3 positions. These halogenated intermediates are exceptionally valuable as they can subsequently be used in a variety of cross-coupling reactions to introduce further diversity.

Nitration and Acylation: Nitration can be achieved using standard nitrating agents, while Friedel-Crafts acylation can introduce acyl groups onto the most nucleophilic positions of the indolizine ring. These reactions provide access to nitro and ketone derivatives, which can be further modified. For instance, a nitro group can be reduced to an amine, and a ketone can undergo various carbonyl chemistry reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the 2-Methylindolizine Scaffold

ReactionReagentPosition of SubstitutionResulting Functional Group
BrominationN-Bromosuccinimide (NBS)C-1 or C-3Bromo (-Br)
IodinationN-Iodosuccinimide (NIS)C-1 or C-3Iodo (-I)
NitrationHNO₃/H₂SO₄C-1 or C-3Nitro (-NO₂)
AcylationAcyl chloride / Lewis Acid (e.g., AlCl₃)C-1 or C-3Acyl (-COR)

Introduction of Groups via Cross-Coupling Reactions

Modern synthetic chemistry offers powerful cross-coupling methodologies to form new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, a handle, typically a halogen or a triflate, must first be installed on the indolizine ring. As described above, direct halogenation can provide the necessary precursors.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted this compound derivative can be coupled with a wide variety of boronic acids or esters in the presence of a palladium catalyst. rsc.orgnih.gov This reaction is highly versatile and allows for the introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the structural diversity of the scaffold.

Sonogashira Coupling: The Sonogashira coupling reaction between a halo-indolizine and a terminal alkyne, catalyzed by palladium and copper, is an efficient method for introducing alkynyl functional groups. These groups can serve as rigid linkers or be further transformed into other functionalities.

Table 3: Cross-Coupling Strategies for Functionalizing a Halogenated 2-Methylindolizine Scaffold

Coupling ReactionReactantCatalyst SystemFunctional Group Introduced
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / BaseAryl
Suzuki-MiyauraHeteroarylboronic acidPd(dppf)Cl₂ / BaseHeteroaryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAlkynyl
HeckAlkenePd(OAc)₂ / Ligand / BaseAlkenyl

These functionalization strategies collectively provide a robust toolbox for the systematic modification of the this compound scaffold. The ability to introduce a wide range of functional groups at specific positions is paramount for exploring structure-activity relationships and developing novel compounds with tailored properties.

In Vitro Biological Interactions and Mechanistic Insights of 2 Methylindolizine 6 Carboxylic Acid Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of the indolizine (B1195054) scaffold have been the subject of numerous in vitro studies to determine their potential as enzyme inhibitors across various therapeutic areas. These investigations provide crucial insights into their mechanisms of action and potential applications.

Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govproquest.com A series of 7-methoxy indolizine derivatives, designed as bioisosteres of the NSAID indomethacin (B1671933), have been synthesized and evaluated for their COX-2 inhibitory activity. nih.govproquest.com

Molecular modeling studies suggest that hydrophobic interactions are the primary force driving the inhibition of the COX-2 enzyme by these indolizine derivatives. nih.govproquest.com The active site of COX-2 has a larger, more accommodating hydrophobic channel compared to its isoform, COX-1, which allows for the selective binding of certain inhibitors. wikipedia.org The mechanism of inhibition for selective COX-2 inhibitors is often time-dependent, involving a two-step process where an initial reversible binding is followed by a conformational change that leads to a more tightly bound, slowly reversible complex. researchgate.net This time-dependent nature is linked to a specific side pocket present in the COX-2 active site but absent in COX-1. researchgate.net

In one study, all tested 7-methoxy indolizine compounds showed inhibitory activity in the micromolar range. nih.govproquest.com The compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a particularly promising inhibitor with an IC50 value of 5.84 µM, which was more potent than the reference drug indomethacin (IC50 = 6.84 µM). nih.govproquest.com

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84Indomethacin6.84

Inhibition of Mycobacterial Enzymes (e.g., KasA, BioA, InhA)

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel anti-tubercular agents that act on new molecular targets. tandfonline.comtandfonline.com Indolizine derivatives have shown significant promise in this area, with studies targeting essential mycobacterial enzymes involved in cell wall synthesis. tandfonline.comtandfonline.com

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. tandfonline.comnih.gov InhA is the primary target of the first-line anti-TB drug isoniazid (B1672263) (INH). nih.govnih.gov Several 1,2,3-trisubstituted indolizine derivatives have been screened for their activity against both susceptible (H37Rv) and MDR strains of MTB. tandfonline.comnih.gov

One study found that a series of indolizine derivatives were active against the H37Rv strain with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL. tandfonline.comtandfonline.com Specifically, compound 3a , which has a fluorine atom on the benzoyl group and a methyl group at the 2-position of the indolizine ring, was the most potent against the H37Rv strain with a MIC of 4 µg/mL. tandfonline.com Another study identified compound 5h , with phenyl and 4-fluorobenzoyl groups at the 2- and 3-positions, as the most active against both susceptible and MDR strains, with MICs of 5 µg/mL and 16 µg/mL, respectively. nih.gov

While InhA is a confirmed target, some studies show a weak correlation between direct InhA enzyme inhibition and the whole-cell activity (MIC values) of the compounds. nih.gov For instance, one set of derivatives showed only weak to moderate inhibition of the InhA enzyme (5-52%), suggesting that these compounds might have other modes of action or additional molecular targets. nih.gov In silico studies have pointed to other potential targets for indolizine derivatives, including β-ketoacyl acyl carrier protein synthase I (KasA) and pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (BioA), which are also essential for mycobacterial survival. nih.gov

CompoundMTB StrainMIC (µg/mL)
3a H37Rv4
2b, 2d, 3d, 4a, 4b H37Rv8
4a-4c MDR-MTB16-64
5h M. tuberculosis (ATCC 25177)5
5h MDR-TB16

Other Enzyme Inhibitory Activities

The versatile structure of the indolizine nucleus allows it to interact with a wide range of biological targets beyond COX-2 and mycobacterial enzymes. nih.govproquest.com Various derivatives have been investigated for other enzyme inhibitory activities.

Phospholipase A2 (PLA2) Inhibition : Certain 1-carbamoylmethyl and 1-oxamoyl indolizine derivatives have demonstrated potent inhibitory activity against phospholipase A2, an enzyme involved in the inflammatory response by releasing arachidonic acid.

Bacterial Protein Tyrosine Phosphatase (PTPs) Inhibition : Some indolizine-1-carbonitrile (B3051405) derivatives have been identified as potent inhibitors of bacterial PTPs, which are crucial for the virulence of several pathogenic bacteria. nih.gov

HIV-1 Integrase Inhibition : Indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.govnih.gov The mechanism involves the chelating of two Mg²⁺ ions in the enzyme's active site by the indole (B1671886) core and the C2 carboxyl group. mdpi.comnih.gov

Cholinesterase Inhibition : Novel esters of indol-2-carboxylic acid containing an N-phenylpiperazine moiety have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov

Monoamine Oxidase (MAO) Inhibition : N'-substituted hydrazides of indolizine-2-carboxylic acid have been shown to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. nih.gov

Structure-Activity Relationship (SAR) Studies for Indolizine-6-carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For indolizine derivatives, these studies have been crucial in optimizing their potency and selectivity as enzyme inhibitors.

Influence of Substituents on Biological Activities

The biological activity of indolizine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. tandfonline.com

For anti-mycobacterial activity , SAR studies have revealed several key trends. The structural modifications at the 2-position of the indolizine ring have a profound impact on activity against MDR-MTB. tandfonline.com For instance, derivatives active against the susceptible H37Rv strain often lose their activity against MDR strains upon alteration at this position. tandfonline.com The presence of an ethyl ester group at the 4-position of a benzoyl ring attached to the indolizine core has been associated with activity against MDR-MTB strains. tandfonline.com A fluorine atom at the 4-position of the benzoyl group, combined with a methyl group at the 2-position of the indolizine, resulted in the most potent activity against the susceptible H37Rv strain. tandfonline.com

In the context of HIV-1 integrase inhibition , SAR analysis of indole-2-carboxylic acid derivatives showed that introducing a long branch at the C3 position of the indole core enhanced interactions with a hydrophobic cavity near the active site, thereby increasing inhibitory activity. mdpi.comnih.govnih.gov Furthermore, the addition of a C6-halogenated benzene (B151609) group to the indole core also led to improved inhibitory effects. nih.gov

For COX-2 inhibition , the selectivity and potency are dependent on the substituents on the phenyl rings attached to the indolizine structure. nih.gov The presence of specific groups can enhance binding to the selective side pocket of the COX-2 enzyme. wikipedia.org

Conformational Impact on Binding Affinity

The three-dimensional conformation of a molecule is critical for its interaction with the binding site of an enzyme. The spatial arrangement of functional groups determines the quality of the fit and the strength of the resulting non-covalent interactions.

X-ray crystallography studies of indolizine derivatives provide valuable information about their solid-state conformation. For example, the crystal structure analysis of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate revealed a monoclinic crystal system. nih.govproquest.com The stability of this crystal structure is maintained by both intra- and intermolecular hydrogen bonds, as well as C–H···π interactions. proquest.com These interactions lock the molecule into a specific low-energy conformation.

Target Identification and Validation in Biochemical Pathways (In Vitro)

Derivatives of the indolizine and indole core structures have been identified as inhibitors of various enzymes, suggesting potential biochemical targets for 2-methylindolizine-6-carboxylic acid analogs.

One study on N'-substituted hydrazides of the isomeric 2-methyl-3-indolizinecarboxylic acid reported antimonoamine oxidase (MAO) activity. nih.govdocumentsdelivered.com MAO is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a key mechanism for antidepressant drugs. This suggests that derivatives of this compound could potentially interact with and inhibit MAO.

Furthermore, related indole-2-carboxylate (B1230498) derivatives have demonstrated the ability to act as antagonists at the strychnine-insensitive glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov One particular derivative, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, showed nanomolar affinity for this site, indicating a potent interaction with a key receptor in the central nervous system. nih.gov

Other identified enzyme targets for related heterocyclic carboxylic acids include:

HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov

Sirtuin 5 (SIRT5): A series of inhibitors incorporating isosteres of a carboxylic acid moiety demonstrated potent inhibition of this lysine (B10760008) deacylase enzyme. nih.gov

Human Leukocyte Elastase: Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid were designed as specific, mechanism-based inhibitors of this enzyme, which is involved in inflammatory processes. nih.gov

Histone Demethylases (KDMs): Pyridine-4-carboxylic acid analogs have shown inhibitory activity against histone lysine demethylases, such as KDM4A, KDM4B, and KDM4C, which are involved in epigenetic regulation. dovepress.com

These findings suggest that the this compound scaffold could be a promising starting point for the design of inhibitors targeting a range of enzymes and receptors.

Investigation of In Vitro Cytotoxic Effects (e.g., against microorganisms or cancer cell lines, excluding human clinical data)

The cytotoxic potential of indolizine and indole derivatives against various cancer cell lines and microorganisms has been documented, indicating that this compound derivatives may also possess such activities.

For instance, a binuclear copper(II) complex of 6-fluoroindole-2-carboxylic acid demonstrated significant anti-cancer activity against breast cancer cell lines MDA-MB-231 and MCF-7, with an inhibition of 90% at a 20 µM concentration. ossila.com Similarly, new indole-6-carboxylic acid derivatives have been shown to be cytotoxic to HCT-116, HeLa, and HT-29 cancer cell lines. nih.gov The cytotoxic potency of substituted indeno[1,2-b]quinoline-6-carboxamides was significantly increased by the presence of small lipophilic substituents. nih.gov

In the realm of antimicrobial activity, various indole derivatives have shown promise. A series of 3-alkylidene-2-indolone derivatives exhibited moderate to high antibacterial and antifungal activities. researchgate.net Notably, some of these compounds demonstrated potent antibacterial activity against three Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. researchgate.net

The following table summarizes the cytotoxic and antimicrobial activities of some related indole and quinoline (B57606) carboxylic acid derivatives:

Compound ClassCell Line/MicroorganismActivityReference
Copper(II) complex of 6-fluoroindole-2-carboxylic acidMDA-MB-231, MCF-790% inhibition at 20 µM ossila.com
Indole-6-carboxylic acid derivativesHCT-116, HeLa, HT-29Cytotoxic nih.gov
Substituted indeno[1,2-b]quinoline-6-carboxamidesPanel of cancer cell linesIncreased cytotoxic potency with lipophilic substituents nih.gov
3-Alkylidene-2-indolone derivativesS. aureus, MRSAMIC of 0.5 μg/mL researchgate.net

Antioxidant Properties of Indolizine Derivatives (In Vitro Assays)

The antioxidant potential of the indolizine nucleus has been explored through various in vitro assays. A study on novel chalcogen-indolizines demonstrated their antioxidant activity through ferric ion reducing antioxidant power (FRAP), thiobarbituric acid reactive species (TBARS), and protein carbonylation (PC) assays. nih.gov While these compounds showed lower DPPH (1,1-diphenyl-2-picryl-hydrazil) radical scavenging activity compared to the ascorbic acid control, they exhibited FRAP activity similar to ascorbic acid and were effective in reducing protein carbonylation and lipid peroxidation at low concentrations. nih.gov

Another study focused on the synthesis and antioxidant activity of different indolizine derivatives using the DPPH assay. who.int The results indicated that substituted aryl derivatives containing phenol (B47542) and methoxy (B1213986) groups showed better antioxidant activity than their unsubstituted counterparts. who.int For example, one 2,6-diphenylpiperidine-4-one derivative with phenol and methoxy substituents exhibited excellent antioxidant activity with an IC50 value of 1.84±0.15 µg/ml, which was comparable to the standard ascorbic acid (IC50 1.65±0.16 µg/ml). who.int

Carboxylic acid analogs of other heterocyclic structures have also been evaluated for their antioxidant potential. In a series of new butanals and their corresponding carboxylic acids, the oxidized compounds (carboxylic acids) were found to be comparatively more potent antioxidants than their aldehydic precursors in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov

The antioxidant activities of some of these related compounds are summarized in the table below:

Compound ClassAssayResultReference
Chalcogen-indolizinesFRAPActivity similar to ascorbic acid nih.gov
Chalcogen-indolizinesDPPHLower activity than ascorbic acid nih.gov
Substituted 2,6-diphenylpiperidine-4-oneDPPHIC50 of 1.84±0.15 µg/ml who.int
Carboxylic acid analogs of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanalsDPPH, ABTSMore potent than corresponding aldehydes nih.gov

Mechanistic Understanding of Biological Action at the Molecular Level

While a detailed molecular mechanism for this compound is not available, studies on related compounds provide insights into their potential modes of action.

For indole-2-carboxylic acid derivatives that inhibit HIV-1 integrase, molecular docking studies have revealed that the indole core and the C2 carboxyl group can chelate with two Mg²⁺ ions within the active site of the enzyme. nih.gov This interaction is crucial for the inhibitory activity. Further structural modifications, such as the introduction of a long branch on the C3 position of the indole core, can improve the interaction with a hydrophobic cavity near the active site, leading to enhanced inhibitory effects. nih.gov

In the case of carboxylic acid-containing inhibitors of HIV-1 protease, X-ray crystallography has shown that these molecules can form hydrogen bonding interactions with the enzyme's active site residues. osti.gov Water-mediated interactions have also been observed, which can help to stabilize the binding of the inhibitor to the flexible flap regions of the protease. osti.gov The presence of a boronic acid instead of a carboxylic acid was found to create new water-mediated interactions, potentially accounting for improved enzyme affinity. osti.gov

For inhibitors of sirtuin 5 (SIRT5), the carboxylic acid moiety is important for high-affinity binding to the enzyme's active site. nih.gov Isosteres of the carboxylic acid, such as tetrazoles, can mimic these interactions and in some cases lead to equipotent or even more potent inhibition. nih.gov

These examples highlight that the carboxylic acid group, a key feature of this compound, likely plays a critical role in the molecular interactions with biological targets, often through direct binding to metal ions in active sites or by forming key hydrogen bonds with amino acid residues.

Applications of Indolizine 6 Carboxylic Acid Scaffolds in Chemical Biology and Materials Science

Fluorescent Probes and Bioimaging Tools

There is no published research on the design or application of 2-Methylindolizine-6-carboxylic acid as a fluorescent probe or bioimaging tool. The specific design principles for creating color-tunable fluorophores based on this scaffold, its utility in cellular visualization, or its potential as a spectroscopic sensitizer (B1316253) have not been investigated. Furthermore, there are no reports on its use in the development of pH-sensitive fluorescent sensors or fluorogenic bioimaging scaffolds.

Molecular Scaffolds for Bioconjugation and Chemical Biology Probes

The potential of this compound as a molecular scaffold for bioconjugation and the development of chemical biology probes is also an uncharted area of research. The presence of a carboxylic acid handle suggests theoretical suitability for conjugation to biomolecules, yet no studies have been published demonstrating such applications.

Functional Handles for Conjugation with Small Molecules and Biomacromolecules

The indolizine (B1195054) core, particularly when functionalized with a carboxylic acid group at the 6-position, serves as a robust platform for chemical conjugation. The carboxylic acid provides a reactive "handle" that can be readily modified to link the indolizine scaffold to a wide array of other molecules, including small organic compounds and large biomacromolecules. This versatility is crucial for applications in chemical biology and drug discovery.

Researchers have successfully developed polyfunctional scaffolds based on a fluorescent indolizine core derivatized with various orthogonal groups. nih.gov These scaffolds can be decorated with reactive groups like amines, esters, oximes, and alkynes, allowing for selective chemical reactions. nih.govacs.org This strategy enables the construction of complex molecular tools. For instance, by combining pre- and post-functionalization reactions, various functional groups can be introduced onto the scaffold under mild conditions, highlighting the platform's versatility. acs.org

One practical application of this is the creation of biotin-tagged drugs for use in affinity chromatography. nih.gov By conjugating a drug to an indolizine scaffold that also contains a biotin (B1667282) tag, researchers can immobilize the drug onto an avidin-coated solid support. This technique was used to investigate the mechanism of action of the antiangiogenic drug COB223. The indolizine scaffold did not interfere with the drug-protein interactions, validating its use as a linker in such biological studies. nih.gov The ability to functionalize the indolizine core at multiple positions (e.g., 1, 3, and 7) further enhances its utility as a di- or tripodal scaffold for creating complex bioconjugates. nih.govacs.org

The C-H functionalization of indolizines is another key strategy for creating these molecular hybrids, promoting the formation of new C-C and C-X (where X is a heteroatom) bonds in an environmentally friendly manner. bohrium.com The C3 position of indolizine is particularly reactive, allowing for targeted modifications. bohrium.com

Development of Fluorescent Peptide Probes for Monitoring Molecular Interactions

The intrinsic fluorescence of the indolizine ring system makes it an excellent candidate for developing fluorescent probes. Its conjugated planar electronic structure gives rise to strong fluorescence properties, which are valuable for various sensing and imaging applications.

Indolizine-based fluorophores have been designed to create probes for detecting specific analytes and monitoring biological events. For example, a turn-on fluorescent probe based on an indolizine scaffold was developed for the rapid and selective detection of sulfite. rsc.org In the field of molecular interactions, the pyrido[3,2-b]indolizine scaffold, which shares structural similarities with the natural amino acid tryptophan, has been particularly noteworthy. nih.govacs.org This scaffold has been used to construct fluorogenic unnatural amino acids. nih.govacs.org

When these fluorescent amino acids are incorporated into peptides, they can act as probes to monitor peptide-protein interactions without disrupting the native structure and function of the biomolecules. nih.govacs.org This approach has significant potential for developing washing-free bioprobes for live-cell imaging and for studying dynamic biological processes in real-time. nih.govacs.org The development of such probes benefits from the tunable photophysical properties of the indolizine core, which can be modified to produce emissions across the visible spectrum, from blue to red. nih.gov

Probe TypeScaffoldApplicationKey Feature
Analyte DetectionIndolizineDetection of sulfiteTurn-on fluorescence, high selectivity
Peptide-Protein InteractionPyrido[3,2-b]indolizineMonitoring molecular interactionsTryptophan-analogous, fluorogenic
Cellular ImagingPyrido[3,2-b]indolizineVisualizing cellular lipid dropletsWashing-free bioprobe

Optoelectronic Material Applications

The unique electronic properties and structural versatility of indolizine derivatives make them promising candidates for use in advanced optoelectronic materials. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Indolizine derivatives have been investigated for their potential in both organic light-emitting diodes (OLEDs) and solar cells. In the context of OLEDs, certain indolizine derivatives have been designed as electron-transporting host materials and blue fluorescent emitters. bohrium.com For instance, the derivative 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) exhibits blue emission with high quantum yields, good thermal stability, and electron-transporting properties, making it a multifunctional material for efficient blue and white OLEDs. bohrium.com Indole (B1671886) derivatives, which are isomers of indolizines, have also found applications in OLEDs and are used in preparing dye-sensitized solar cells. researchgate.net

In the realm of solar cells, indolizine-based structures are used as strong organic donor building blocks in donor-π-bridge-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). mst.eduepfl.ch The planar, nitrogen-containing heterocycle of indolizine can contribute electron density more effectively than traditional triarylamine and diarylamine donors. researchgate.netmst.eduepfl.ch This enhanced electron-donating capability is desirable for improving the efficiency of organic sensitizers in DSSCs. mst.eduepfl.ch Studies involving computational, electrochemical, and spectroscopic analysis have confirmed the potential of these indolizine-based dyes in photovoltaic devices. mst.edu

ApplicationIndolizine Derivative TypeFunctionPerformance Highlight
OLEDsBPPI (3-(4,4′-biphenyl)-2-diphenylindolizine)Electron-transporting host, blue emitterHigh quantum yield, good thermal stability bohrium.com
Solar CellsDonor-π-bridge-acceptor (D-π-A) dyesOrganic sensitizer (electron donor)Stronger electron donation than triarylamines mst.eduepfl.ch

Organic Semiconductors and Photovoltaic Materials

The application of indolizine scaffolds extends to the development of organic semiconductors and other photovoltaic materials. researchgate.net The electronic structure of these compounds can be precisely tuned, which is a critical aspect of designing materials for electronic devices. acs.orgchemrxiv.org

Researchers have designed and synthesized a class of materials called indoloindolizines, which merge indole and indolizine moieties into a single polycyclic framework. acs.orgchemrxiv.orgchemrxiv.org This novel architecture allows for the precise modulation of the electronic structure and the HOMO-LUMO energy gap. acs.orgchemrxiv.org By controlling the aromaticity of specific rings within the structure, the optoelectronic properties can be fine-tuned, leading to materials with vivid colors and fluorescence across the visible spectrum. chemrxiv.orgchemrxiv.org

These indoloindolizine derivatives have been successfully used to fabricate organic field-effect transistors (OFETs), where they have shown competitive performance with ambipolar charge transport properties. chemrxiv.orgchemrxiv.org This demonstrates their practical utility as stable and tunable organic semiconductor materials for a new generation of electronic devices. chemrxiv.orgchemrxiv.org The inherent properties of the indolizine core, combined with the ability to create π-expanded and functionalized derivatives, establish it as a promising platform for innovation in organic electronics. acs.orgchemrxiv.org

Future Research Directions for 2 Methylindolizine 6 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for the construction of complex molecules. A primary future research direction for 2-Methylindolizine-6-carboxylic acid lies in the development of novel and sustainable synthetic routes that improve upon existing methods. Current strategies for synthesizing substituted indolizines often involve multi-step procedures with moderate yields.

Future efforts will likely focus on several key areas:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be paramount. This includes exploring one-pot syntheses that minimize waste and energy consumption.

Catalytic Systems: Investigating novel metal-based or organocatalytic systems could lead to more efficient and selective syntheses. For instance, palladium-catalyzed cross-coupling reactions have shown promise in the synthesis of related aryl-indole-carboxylic acids and could be adapted for this specific indolizine (B1195054) derivative. researchgate.net

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high stereoselectivity and milder reaction conditions.

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsOptimization of reaction parameters (temperature, time, power)
Sonochemistry Enhanced reaction rates, milder conditionsInvestigating the effect of ultrasound frequency and power
Mechanochemistry Solvent-free or low-solvent conditionsDevelopment of efficient grinding and milling techniques

Exploration of Undiscovered Reactivity Profiles

A thorough understanding of the chemical reactivity of this compound is crucial for its application in various fields. Future research will aim to uncover new reaction pathways and expand the known chemical space of its derivatives. The indolizine nucleus is known to be susceptible to electrophilic substitution, and the interplay of the electron-donating methyl group and the electron-withdrawing carboxylic acid group will undoubtedly influence its reactivity in unique ways.

Key areas for exploration include:

Cycloaddition Reactions: Investigating the participation of the indolizine core in various cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems with interesting properties.

Functional Group Transformations: A systematic study of the transformations of the carboxylic acid and methyl groups will be essential for creating a diverse library of derivatives. This includes esterification, amidation, and oxidation or halogenation of the methyl group.

Metal-Catalyzed Cross-Coupling Reactions: The carboxylic acid group can be a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents onto the indolizine core.

Advanced Structural Characterization of Complex Congeners

The synthesis of new derivatives of this compound will necessitate the use of advanced analytical techniques for their unambiguous structural characterization. While standard techniques like NMR and mass spectrometry are indispensable, a deeper understanding of the three-dimensional structure and intermolecular interactions of more complex congeners will require more sophisticated methods.

Future research in this area will likely involve:

X-ray Crystallography: Single-crystal X-ray diffraction will be crucial for determining the precise molecular geometry and packing in the solid state. This information is vital for understanding structure-property relationships. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, conformational preferences, and spectroscopic properties of these molecules, complementing experimental data.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as NOESY and HMBC, will be essential for elucidating the complex structures of new derivatives and for studying their conformational dynamics in solution.

Analytical TechniqueInformation GainedRelevance to Research
High-Resolution Mass Spectrometry (HRMS) Exact molecular formulaConfirmation of elemental composition of new compounds
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsMonitoring reaction progress and confirming product formation
Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic transitionsUnderstanding photophysical properties for materials science applications

Deeper Mechanistic Understanding of Biological Interactions at the Atomic Level

Preliminary studies on related indolizine and indole (B1671886) derivatives suggest a wide range of potential biological activities, including anti-inflammatory and anticancer properties. A critical future research direction will be to elucidate the specific biological targets of this compound and its derivatives and to understand their mechanism of action at the atomic level.

This will involve a multi-pronged approach:

In Silico Docking Studies: Computational docking simulations can predict the binding modes of these compounds with various biological targets, such as enzymes and receptors. Studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors have demonstrated the utility of this approach. nih.gov

Biophysical Techniques: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compounds and their biological targets.

Structural Biology: X-ray crystallography or cryo-electron microscopy of the compound-protein complexes can provide a detailed atomic-level picture of the binding interactions, which is invaluable for rational drug design.

Rational Design of Highly Tunable Functional Materials

The unique electronic and photophysical properties of the indolizine scaffold make this compound a promising building block for the rational design of novel functional materials. The ability to modify the core structure through the methyl and carboxylic acid groups allows for fine-tuning of its properties.

Future research in materials science could focus on:

Organic Light-Emitting Diodes (OLEDs): By incorporating the this compound moiety into larger conjugated systems, it may be possible to develop new materials with tailored emission properties for OLED applications.

Sensors: The carboxylic acid group can act as a binding site for metal ions or other analytes, making these compounds potential candidates for the development of fluorescent or colorimetric sensors.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows for the use of this compound as an organic linker in the synthesis of MOFs with potentially interesting catalytic or gas storage properties. mdpi.com

Integration with Emerging Technologies in Chemical Synthesis and Biology

The future of chemical and biological research is increasingly intertwined with emerging technologies such as artificial intelligence (AI), machine learning, and high-throughput screening. Integrating this compound into these technological workflows will accelerate the pace of discovery and development.

Key opportunities include:

Automated Synthesis: The development of robust synthetic routes will pave the way for the automated synthesis of libraries of derivatives, enabling rapid exploration of structure-activity relationships.

High-Throughput Screening (HTS): Large libraries of compounds can be screened for biological activity using HTS platforms, quickly identifying promising lead compounds for further development.

AI-Driven Drug Design: Machine learning algorithms can be trained on existing data to predict the biological activity and properties of new derivatives, guiding the design of more potent and selective compounds.

The exploration of this compound is still in its early stages, but the roadmap for future research is clear and promising. By focusing on the development of sustainable synthetic methods, exploring its reactivity, utilizing advanced characterization techniques, understanding its biological interactions, designing novel materials, and leveraging emerging technologies, the scientific community is poised to unlock the full potential of this intriguing molecule.

Q & A

Q. What are the common synthetic routes for 2-Methylindolizine-6-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves heterocyclization of precursor compounds. For example, acylation of substituted anthranilate derivatives (e.g., 4,5-dimethoxy-methylanthranilate) with methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed ester condensation, can yield indolizine derivatives . Optimization includes adjusting reaction time (3–5 hours under reflux) and using continuous flow reactors for scalability . Temperature control (e.g., maintaining 199–201°C for intermediates) and catalyst selection (e.g., sodium acetate in acetic acid) are critical for minimizing byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the indolizine ring. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₉NO₄, MW 219.19 g/mol) . Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methyl groups (C-H stretch at ~2950 cm⁻¹). X-ray crystallography can resolve crystal packing and hydrogen-bonding patterns in purified samples .

Q. What initial biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro antimicrobial screening using broth microdilution (e.g., against E. coli and S. aureus) to determine minimum inhibitory concentrations (MICs) . For anticancer potential, perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to known chemotherapeutics. Include cytotoxicity assays on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can heterocyclization conditions be modified to reduce byproduct formation during synthesis?

  • Methodological Answer : Byproduct reduction requires precise stoichiometry (e.g., 1.1:1 molar ratio of formyl-indole derivatives to thiazol-4(5H)-one) and controlled reaction kinetics . Employing ultrasound irradiation or microwave-assisted synthesis can enhance reaction efficiency and selectivity . Post-reaction purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>97%) .

Q. What computational methods aid in predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict electrophilic/nucleophilic sites on the indolizine core . Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., topoisomerase II for anticancer activity). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .

Q. How can researchers resolve contradictions in reported pharmacological data for indolizine derivatives?

  • Methodological Answer : Conduct meta-analyses of published datasets, focusing on variables like assay conditions (e.g., serum concentration in cell culture) and compound purity (>95% by HPLC) . Reproduce conflicting studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Validate mechanisms via knockout models (e.g., CRISPR-edited cell lines) or isotopic tracing (e.g., ¹⁴C-labeled derivatives) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.